(4-Bromo-2-(2-methoxyethoxy)phenyl)methanamine hydrochloride
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Overview
Description
(4-Bromo-2-(2-methoxyethoxy)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H15BrClNO2. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromo group at the 4-position and a methoxyethoxy group at the 2-position. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(2-methoxyethoxy)phenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-(2-methoxyethoxy)aniline, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Methanamine Introduction: The brominated intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(2-methoxyethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(4-Bromo-2-(2-methoxyethoxy)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(2-methoxyethoxy)phenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a methoxyethoxy group.
(2-Bromo-4-chlorophenyl)methanamine hydrochloride: Similar structure but with a chloro group instead of a methoxyethoxy group.
Uniqueness
(4-Bromo-2-(2-methoxyethoxy)phenyl)methanamine hydrochloride is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-bromo-2-(2-methoxyethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-4-5-14-10-6-9(11)3-2-8(10)7-12;/h2-3,6H,4-5,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZSXISMKMKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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